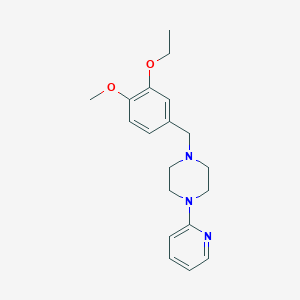

![molecular formula C16H24N2O4S B4883765 N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

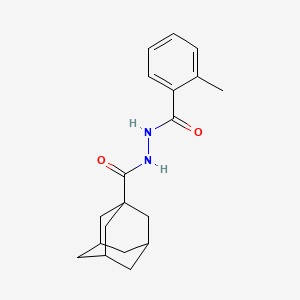

Synthesis Analysis

The synthesis of related piperidine derivatives often involves conjugate additions, intramolecular acylation, and subsequent modifications to introduce sulfonyl and methoxyethyl groups. For example, Back and Nakajima (2000) demonstrated a convenient route to synthesize various piperidines and related structures through cyclization of acetylenic sulfones with beta and gamma-chloroamines, followed by deprotonation and intramolecular alkylation, yielding cyclic enamine sulfones with high selectivity (Back & Nakajima, 2000).

Molecular Structure Analysis

Crystal structure studies and computational analysis provide insights into the molecular conformation, electronic distribution, and reactive sites of piperidine derivatives. Kumara et al. (2017) synthesized novel piperazine derivatives, closely related to the compound of interest, and performed X-ray diffraction studies alongside density functional theory (DFT) calculations to understand their structural and electronic properties. These analyses revealed chair conformations of the piperazine ring and highlighted the intermolecular hydrogen bonding contributing to the crystal packing (Kumara et al., 2017).

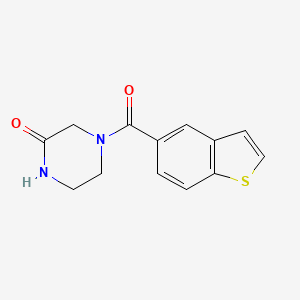

Chemical Reactions and Properties

The reactivity of piperidine derivatives is significantly influenced by the presence of N-acyl and N-sulfonyl groups. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, highlighting the effect of these substituents on the reaction's efficiency and selectivity. Their findings underscore the role of the substituents in stabilizing the intermediate carbanions, thereby facilitating selective methoxylation reactions (Golub & Becker, 2015).

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-13-3-5-15(6-4-13)23(20,21)18-10-7-14(8-11-18)16(19)17-9-12-22-2/h3-6,14H,7-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZWHKNTNMIHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)

![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)

![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)

![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)